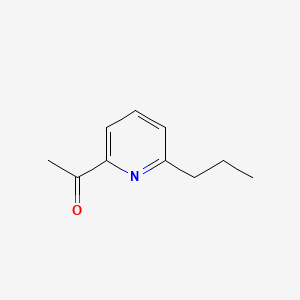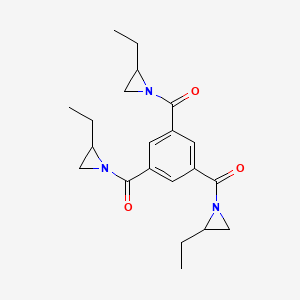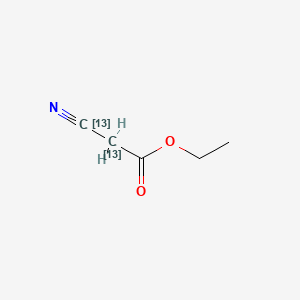![molecular formula C41H50N4O2P2 B13830440 (3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)
(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3AS,3a’S,7aS,7a’S)-2,2’-(((2S,4S)-pentane-2,4-diyl)bis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole) is a complex organic compound that belongs to the class of diazaphospholes These compounds are characterized by their unique ring structures and the presence of phosphorus and nitrogen atoms within the rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,3a’S,7aS,7a’S)-2,2’-(((2S,4S)-pentane-2,4-diyl)bis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole) typically involves multiple steps, starting with the preparation of the diazaphosphole rings. The synthesis may include the following steps:
Formation of Diazaphosphole Rings: This can be achieved through the reaction of appropriate amines with phosphorus trichloride, followed by cyclization.
Introduction of the Pentane-2,4-diyl Linker: The linker can be introduced through a nucleophilic substitution reaction, where the diazaphosphole rings are connected via the pentane-2,4-diyl group.
Final Assembly: The final compound is assembled by connecting the diazaphosphole rings with the linker through ether bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3AS,3a’S,7aS,7a’S)-2,2’-(((2S,4S)-pentane-2,4-diyl)bis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions may introduce new functional groups into the compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3AS,3a’S,7aS,7a’S)-2,2’-(((2S,4S)-pentane-2,4-diyl)bis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole) can be used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology
In biology, the compound may be explored for its potential as a bioactive molecule
Medicine
In medicine, the compound’s potential therapeutic properties can be investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, the compound can be used in the development of new materials with unique properties. For example, it may be incorporated into polymers or coatings to enhance their performance.
Mecanismo De Acción
The mechanism of action of (3AS,3a’S,7aS,7a’S)-2,2’-(((2S,4S)-pentane-2,4-diyl)bis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole) depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- (3AS,3a’S,7aS,7a’S)-2,2’-(((2S,4S)-butane-2,4-diyl)bis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)
- (3AS,3a’S,7aS,7a’S)-2,2’-(((2S,4S)-hexane-2,4-diyl)bis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)
Uniqueness
The uniqueness of (3AS,3a’S,7aS,7a’S)-2,2’-(((2S,4S)-pentane-2,4-diyl)bis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole) lies in its specific structure, which includes the pentane-2,4-diyl linker and the diazaphosphole rings. This structure imparts unique chemical and physical properties, making it distinct from similar compounds with different linkers or ring structures.
Propiedades
Fórmula molecular |
C41H50N4O2P2 |
|---|---|
Peso molecular |
692.8 g/mol |
Nombre IUPAC |
2-[4-[(1,3-diphenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazaphosphol-2-yl)oxy]pentan-2-yloxy]-1,3-diphenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazaphosphole |
InChI |
InChI=1S/C41H50N4O2P2/c1-32(46-48-42(34-19-7-3-8-20-34)38-27-15-16-28-39(38)43(48)35-21-9-4-10-22-35)31-33(2)47-49-44(36-23-11-5-12-24-36)40-29-17-18-30-41(40)45(49)37-25-13-6-14-26-37/h3-14,19-26,32-33,38-41H,15-18,27-31H2,1-2H3 |
Clave InChI |
WRCZYHWWUWWAJL-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)OP1N(C2CCCCC2N1C3=CC=CC=C3)C4=CC=CC=C4)OP5N(C6CCCCC6N5C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B13830357.png)

![3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine](/img/structure/B13830380.png)

![1-Methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B13830395.png)

![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)

![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)

![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)


![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)
